(-)-Catechin hydrate

Description

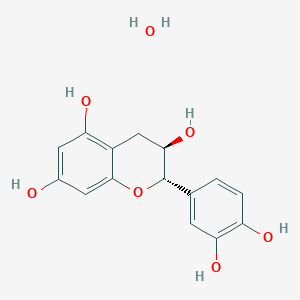

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H16O7 |

|---|---|

Molecular Weight |

308.28 g/mol |

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m1./s1 |

InChI Key |

OFUMQWOJBVNKLR-PBCQUBLHSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |

Origin of Product |

United States |

Biosynthesis and Biotransformation of Catechin Hydrate

Endogenous Biosynthetic Pathways in Plants

The creation of (-)-catechin (B126292) hydrate (B1144303) in plants is a testament to the intricate and highly regulated nature of secondary metabolism. This process begins with fundamental precursor compounds and progresses through a series of enzymatic reactions, ultimately leading to the stereospecific formation of the catechin (B1668976) molecule.

Precursor Compounds and Initial Metabolic Nodes

The journey to (-)-catechin hydrate begins with primary metabolites that are channeled into two major pathways: the shikimate pathway and the phenylpropanoid pathway. nih.govfrontiersin.orgwikipedia.org The shikimate pathway is responsible for producing the aromatic amino acid phenylalanine, which serves as the initial building block. nih.gov Phenylalanine then enters the phenylpropanoid pathway, a central hub for the synthesis of a vast array of phenolic compounds. nih.govmdpi.com Within this pathway, phenylalanine is converted to 4-coumaroyl-CoA, a critical intermediate that stands at the crossroads of various biosynthetic branches, including the one leading to flavonoids like catechin. nih.govwikipedia.org

Key Enzymatic Steps and Involved Enzymes

From 4-coumaroyl-CoA, the flavonoid biosynthetic pathway takes center stage. A series of enzymatic reactions, each catalyzed by a specific enzyme, meticulously constructs the catechin molecule.

The key enzymes and their roles are summarized below:

| Enzyme | Abbreviation | Function |

| Chalcone (B49325) Synthase | CHS | Condenses one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govup.ac.za |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin. frontiersin.orgsci-hub.se |

| Flavanone (B1672756) 3-Hydroxylase | F3H | Introduces a hydroxyl group at the 3-position of naringenin to produce dihydrokaempferol. nih.govfrontiersin.org |

| Dihydroflavonol Reductase | DFR | Reduces dihydroflavonols (like dihydrokaempferol) to their corresponding leucoanthocyanidins (flavan-3,4-diols). frontiersin.orgresearchgate.net |

| Leucoanthocyanidin Reductase | LAR | Specifically catalyzes the reduction of 2,3-trans-3,4-cis-leucocyanidin to produce (+)-catechin, a 2,3-trans-flavan-3-ol. frontiersin.orgresearchgate.netfrontiersin.org |

This enzymatic cascade ensures the precise formation of the catechin backbone. researchgate.net

Genetic Regulation of Catechin Biosynthesis

The biosynthesis of (-)-catechin is tightly controlled at the genetic level. The expression of genes encoding the key enzymes in the pathway is a critical regulatory point. Of particular importance is the gene encoding Leucoanthocyanidin Reductase (LAR), as it represents a committed step towards catechin synthesis. researchgate.net Studies have shown that the expression of the LAR gene is often correlated with the accumulation of catechins in plant tissues. nih.govmdpi.comnih.gov For instance, research on spine grape cells demonstrated that overexpression of the VdLAR1 gene led to a significant increase in catechin production, highlighting its crucial role in catechin biosynthesis. mdpi.comnih.gov Furthermore, environmental factors such as light and temperature can influence the expression of LAR and other biosynthetic genes, thereby affecting catechin levels. mdpi.comnih.gov In dark-treated tea plants, for example, the expression level of LAR was observed to increase. researchgate.net

Stereochemical Configuration in Biosynthesis

The biosynthesis of catechins is a stereospecific process, resulting in distinct isomers. wikipedia.org Leucoanthocyanidin Reductase (LAR) is responsible for producing the 2,3-trans-flavan-3-ol, (+)-catechin, from leucocyanidin (B1674801). frontiersin.orgnih.gov In contrast, another enzyme, Anthocyanidin Reductase (ANR), catalyzes the formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin (B1671481), from anthocyanidin. frontiersin.orgfrontiersin.org The stereochemistry of the final product is therefore determined by the specific enzymatic pathway utilized by the plant. frontiersin.org Chiral phase high-performance liquid chromatography analysis of fresh tea leaves has confirmed the presence of both (+)-catechin and (-)-epicatechin, with (-)-epicatechin being the predominant form. researchgate.net Interestingly, the uptake and metabolism of catechins can be influenced by their stereochemical configuration, with (-)-epicatechin showing the highest uptake and (-)-catechin the lowest. wikipedia.org

Accumulation during Plant Physiological Processes

The accumulation of catechins, including this compound, is often associated with specific physiological processes in plants, such as seed germination. Research on Chinese pistachio (Pistacia chinensis) has shown a significant accumulation of catechin during the germination process. oup.com This increase was linked to the upregulation of key genes in the catechin biosynthesis pathway. oup.com Furthermore, the application of exogenous catechin was found to promote seed germination in this species, suggesting a regulatory role for catechin in this developmental stage. oup.comnih.govresearchgate.net Similar increases in catechin levels have been observed during the germination of other plant species, including mung bean and wheat. oup.com The flavonoid (+)-catechin is also known to be released from the seeds of Sesbania virgata during imbibition. scielo.brscielo.br

Microbial Biotransformation and Degradation

When consumed, catechins that are not absorbed in the small intestine travel to the large intestine, where they are subjected to extensive biotransformation by the gut microbiota. nih.govresearchgate.net This microbial action significantly alters the structure of the parent catechin molecule, leading to the formation of a variety of smaller, often more bioavailable, metabolites. nih.govmdpi.com

The microbial degradation of catechin can involve several key reactions, including dehydroxylation and the cleavage of the C-ring. mdpi.com For example, studies have shown that gut microbes can transform catechin into various metabolites. mdpi.com Some microorganisms, such as Acinetobacter calcoaceticus and species of Aspergillus, Bradyrhizobium, Fusarium, Rhizobium, and Streptomyces, are known to degrade catechin, producing intermediates like phloroglucinol (B13840) carboxylic acid and protocatechuic acid. plos.org These intermediates can be further broken down into smaller molecules like maleylacetate (B1240894) and β-ketoadipate. plos.orgresearchgate.net The initial steps in the microbial fermentation of green tea catechins by human gut microbiota involve hydrolysis, oxidation, C-ring opening, and A-ring cleavage, which lead to the formation of upstream metabolites such as catechin quinones, diphenylpropanols, phenylvalerolactones, phenylvaleric acids, gallic acids, and pyrogallols. mdpi.com These are then further degraded into smaller phenolic metabolites. mdpi.com Fungi like Aspergillus niger have also been shown to degrade ester-catechins into non-ester-catechins and gallic acid. frontiersin.org

{"article": "### 2. Biosynthesis and Biotransformation of this compound\n\n#### 2.2. \n\nthis compound, a flavan-3-ol (B1228485), is a natural phenolic compound found in various plants. researchgate.net Its formation and breakdown are complex processes involving various organisms and enzymatic reactions.\n\n##### 2.2.1. Fungal and Bacterial Metabolism (e.g., Burkholderia sp., Diaporthe sp., Acinetobacter calcoaceticus, Bradyrhizobium japonicum)\n\nSeveral microorganisms can metabolize catechin. The bacterium Burkholderia sp. KTC-1, isolated from tropical peat, can use (+)-catechin as its only source of carbon under acidic conditions. nih.gov This bacterium biotransforms (+)-catechin into taxifolin (B1681242). nih.gov Similarly, Burkholderia oxyphila OX-01, found in acidic forest soil, also grows on (+)-catechin as its sole carbon source. tandfonline.com Cell-free extracts of B. oxyphila OX-01 can convert both (+)-catechin and (-)-epicatechin into (+)-taxifolin through a two-step oxidation process involving a leucocyanidin intermediate. researchgate.nettandfonline.com\n\nThe endophytic filamentous fungus Diaporthe sp. can transform (+)-catechin and (-)-epicatechin into 3,4-cis-dihydroxyflavan derivatives. wikipedia.org Specifically, it converts (+)-catechin to (+)-(2R,3S,4S)-3,4,5,7,3′,4′-hexahydroxyflavan (leucocyanidin). wikipedia.org\n\nAcinetobacter calcoaceticus is another bacterium capable of degrading (+)-catechin, metabolizing it to protocatechuic acid and phloroglucinol carboxylic acid. wikipedia.orgnih.gov This bacterium utilizes catechin as its sole carbon source. nih.govwikipedia.org Likewise, Bradyrhizobium japonicum can also degrade catechin. wikipedia.org It cleaves catechin to produce protocatechuic acid and phloroglucinol carboxylic acid. researchgate.net\n\nPseudomonas sp. has been shown to convert (-)-catechin into protocatechuic acid. plos.org In this process, (-)-catechin is first transformed into taxifolin, which then undergoes C-ring hydrolysis to generate protocatechuic acid and glycerol. plos.orgresearchgate.net\n\n\n\n##### 2.2.2. Enzymatic Degradation (e.g., Catechin Oxygenase)\n\nCatechin oxygenase is a key enzyme in the degradation of catechin and is found in both fungi and bacteria. wikipedia.orgejmoams.comresearchgate.netejmoams.com This enzyme initiates the breakdown of catechin into smaller molecules. researchgate.net In Bradyrhizobium japonicum, catechin oxygenase cleaves catechin, leading to further degradation by other enzymes like protocatechuate 3,4-dioxygenase and hydroxyquinol 1,2-dioxygenase. wikipedia.orgresearchgate.net\n\n##### 2.2.3. Metabolic Products of Biotransformation (e.g., Taxifolin, Dihydroxyflavan Derivatives, Protocatechuic Acid, Phloroglucinol Carboxylic Acid)\n\nThe biotransformation of catechin by microorganisms results in several metabolic products.\n\n* Taxifolin: Burkholderia sp. KTC-1 converts (+)-catechin to taxifolin in a two-step oxidation process. nih.gov Crude enzyme extracts from this bacterium confirmed this transformation. nih.gov Burkholderia oxyphila also produces taxifolin from (+)-catechin. tandfonline.com\n* Dihydroxyflavan Derivatives: The fungus Diaporthe sp. transforms (+)-catechin into the 3,4-cis-dihydroxyflavan derivative, leucocyanidin. wikipedia.org\n* Protocatechuic Acid: Acinetobacter calcoaceticus and Bradyrhizobium japonicum both produce protocatechuic acid from catechin. wikipedia.orgnih.gov Pseudomonas sp. also converts (-)-catechin into protocatechuic acid. plos.org\n* Phloroglucinol Carboxylic Acid: This compound is a degradation product excreted by Acinetobacter calcoaceticus when grown on (+)-catechin. wikipedia.orgnih.govwikipedia.org\n\n\n\n#### 2.3. Engineered Biosynthesis in Heterologous Systems\n\n##### 2.3.1. Production in Recombinant Microorganisms (e.g., Escherichia coli)\n\nResearchers have successfully engineered Escherichia coli to produce catechins. researchgate.netnih.gov By introducing a mimicked biosynthetic pathway from Camellia sinensis, recombinant E. coli was able to produce various catechins, including (±)-catechin hydrate. researchgate.netnih.gov One study reported the production of 0.13 mg/L of (±)-catechin hydrate. researchgate.netnih.gov Further optimization through combinatorial strategies and metabolic engineering has significantly improved the titer of (+)-catechin in E. coli. nih.govexlibrisgroup.com By expressing a committed catechin pathway consisting of flavanone 3β-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin reductase (LAR), researchers achieved a titer of 374.6 ± 43.6 mg/L of (+)-catechin. nih.govexlibrisgroup.com Improving NADPH availability and using protein scaffolds further increased the production to 910.9 ± 61.3 mg/L from eriodictyol. nih.govexlibrisgroup.com\n\n##### 2.3.2. Manipulation of Metabolite Genes from Plant Sources (e.g., Camellia sinensis)\n\nThe biosynthesis of catechins in plants like Camellia sinensis (tea plant) involves several key enzymes. mdpi.com Genes encoding these enzymes have been manipulated to enhance catechin production in recombinant organisms. A mimicked biosynthetic pathway from C. sinensis, including flavanone 3-hydroxylase (F3H), dihydroflavonol reductase (DFR), and leucoanthocyanidin reductase (LCR), was constructed and expressed in E. coli. researchgate.netnih.gov The expression of these genes, sourced from C. sinensis, led to the successful production of various catechins. researchgate.netnih.gov Studies have shown that the high-level expression of F3H, DFR, and LCR in young tea leaves is crucial for catechin biosynthesis. nih.gov The entire (+)-catechin biosynthesis pathway, involving enzymes like PAL, C4H, 4CL, CHS, CHI, F3H, DFR, and LCR, has been introduced into E. coli to analyze and manipulate the metabolic flux for enhanced production. mdpi.com\n\n### Compound List\n\n| Compound Name |\n| --- |\n| this compound |\n| (+)-Catechin |\n| (-)-Epicatechin |\n| Taxifolin |\n| Leucocyanidin |\n| Dihydroxyflavan Derivatives |\n| Protocatechuic Acid |\n| Phloroglucinol Carboxylic Acid |\n| Glycerol |\n| (-)-Epicatechin gallate |\n| (-)-Catechin gallate |\n| Eriodictyol |\n| Naringenin |\n| Phenylalanine |\n| Cinnamic acid |\n| 4-Coumaric acid |\n| 4-Coumaroyl CoA |\n| Naringenin chalcone |\n| Dihydroquercetin |\n\n"}

Molecular and Cellular Mechanisms of Action

Apoptosis Induction and Regulation

(-)-Catechin (B126292) hydrate (B1144303) actively promotes apoptosis in cancer cells by influencing several critical components of the apoptotic machinery. This includes the activation of specific enzymes and the regulation of tumor suppressor proteins, which collectively trigger the cell's self-destruction sequence.

A central mechanism by which (-)-catechin hydrate induces apoptosis is through the increased expression of caspases, which are key executioner proteins in the apoptotic process. nih.gov Studies have shown that treatment with catechin (B1668976) hydrate leads to a marked, dose-dependent increase in the expression levels of initiator caspases, such as Caspase-8 and Caspase-9, as well as the effector caspase, Caspase-3. nih.govresearchgate.net Caspase-8 is integral to the extrinsic (death receptor) pathway, while Caspase-9 is a critical component of the intrinsic (mitochondrial) pathway. nih.govf1000research.com Both pathways converge on the activation of Caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govf1000research.com

In human breast cancer cells (MCF-7), treatment with catechin hydrate resulted in a significant fold increase in the expression of these caspases. nih.govmedchemexpress.com For instance, a 24-hour treatment with 150 µg/mL of catechin hydrate increased the expression of Caspase-3, Caspase-8, and Caspase-9 by 5.81, 1.42, and 3.29 fold, respectively, compared to untreated cells. medchemexpress.com This demonstrates the compound's ability to engage multiple caspase-dependent pathways to execute apoptosis. nih.gov

The tumor suppressor protein p53 plays a crucial role in the apoptotic process initiated by this compound. nih.gov The p53 protein, often called the "guardian of the genome," can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage. nih.gov Research indicates that this compound treatment significantly increases the expression of p53 in a dose-dependent manner in MCF-7 breast cancer cells. nih.govresearchgate.net This upregulation of p53 is linked to the subsequent activation of both extrinsic and intrinsic apoptotic pathways. nih.gov The ability of p53 to regulate caspases suggests a coordinated effort between p53 and the caspase cascade in mediating catechin-induced apoptosis. nih.gov This highlights the compound's potential to leverage the cell's own tumor suppression mechanisms to eliminate cancerous cells. nih.govscispace.com

This compound-induced apoptosis is mediated through the activation of both the extrinsic and intrinsic pathways. nih.gov The extrinsic, or death receptor-mediated, pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of Caspase-8. nih.govthaiscience.info The observed increase in Caspase-8 expression following catechin hydrate treatment confirms the engagement of this pathway. nih.gov

Simultaneously, the intrinsic, or mitochondrial, pathway is also activated. f1000research.com This pathway involves changes in the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates Caspase-9. f1000research.com The upregulation of Caspase-9 expression by catechin hydrate indicates its ability to trigger this mitochondrial-dependent cell death mechanism. nih.govf1000research.com The activation of both pathways, which ultimately converge on the executioner Caspase-3, ensures an efficient and robust apoptotic response in targeted cells. nih.gov

In certain contexts, such as in models of chemotherapy-induced toxicity, this compound exhibits a protective effect by attenuating the expression of pro-apoptotic genes. For example, in a model of cisplatin-induced damage to spermatogonia cells, treatment with catechin hydrate significantly reduced the expression of the pro-apoptotic gene BAX. koreascience.kr Cisplatin (B142131) is a common chemotherapy agent that can cause significant side effects by inducing apoptosis in healthy cells. The reduction in BAX expression, along with a decrease in the number of apoptotic cells and cleaved-caspase 3 levels, suggests that catechin hydrate can mitigate cisplatin-induced cellular damage. koreascience.kr This modulatory role highlights the compound's ability to selectively influence apoptotic pathways, promoting cell death in cancer cells while protecting normal cells from certain stressors. koreascience.krmdpi.com

Activation of Extrinsic and Intrinsic Apoptotic Pathways

Cell Proliferation Inhibition

Beyond inducing apoptosis, this compound also demonstrates a significant ability to inhibit the uncontrolled growth of cancer cells.

Interactive Data Tables

Table 1: Effect of this compound on Apoptotic Gene Expression in MCF-7 Cells

| Treatment Concentration (µg/mL) | Treatment Duration (hours) | Gene | Fold Increase in Expression |

| 150 | 24 | Caspase-3 | 5.81 |

| 150 | 24 | Caspase-8 | 1.42 |

| 150 | 24 | Caspase-9 | 3.29 |

| 150 | 24 | p53 | 2.68 |

| 300 | 48 | Caspase-3 | 40.52 |

| 300 | 48 | Caspase-8 | 8.72 |

| 300 | 48 | Caspase-9 | 20.26 |

| 300 | 48 | p53 | 10.00 |

Data sourced from studies on MCF-7 human breast cancer cells. nih.govmedchemexpress.com

Table 2: Apoptosis Induction in MCF-7 Cells by this compound

| Treatment Concentration (µg/mL) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |

| 150 | 24 | 40.70 |

| 300 | 24 | 41.16 |

| 150 | 48 | 43.73 |

| 300 | 48 | 52.95 |

Data reflects the percentage of cells undergoing apoptosis as determined by TUNEL assay. nih.gov

Regulation of Cell Cycle Progression (e.g., G1 and Interphase Arrest)

This compound has been shown to influence the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase and interphase. nih.gov This regulatory effect is crucial in preventing damaged cells from replicating. nih.gov Studies on various cancer cell lines have demonstrated that catechins can halt the cell cycle. For instance, in human breast cancer cells (MCF-7), catechin hydrate treatment led to a block in cell proliferation. nih.govscispace.com Similarly, grape seed proanthocyanidins, which are composed of catechin monomers, induced G1 arrest in human prostate carcinoma DU145 cells. researchgate.net This arrest is often a precursor to apoptosis, or programmed cell death. nih.gov The mechanism involves the modulation of key regulatory proteins that control the progression through different phases of the cell cycle. nih.gov By preventing the cell from entering the S phase (synthesis phase), where DNA replication occurs, this compound effectively stops the proliferation of cancer cells. scispace.com

Inhibition of Cyclin-Dependent Kinase Activities (e.g., Cdk1, Cdk2)

The progression of the cell cycle is largely governed by a family of enzymes called cyclin-dependent kinases (CDKs), which form complexes with cyclins. ijpp.com (-)-Catechin and its related compounds have been found to inhibit the activity of these crucial kinases. Specifically, catechins have been shown to down-modulate the protein expression of Cdk2, Cdk4, and Cdk6. nih.gov For example, epigallocatechin-3-gallate (EGCG), a major catechin in green tea, has been observed to inhibit the activities of Cdk2 and Cdk4. researchgate.net This inhibition disrupts the normal cell cycle process. The binding of cyclins to CDKs is a critical step for their activation, and catechins can interfere with this process. nih.gov For instance, EGCG treatment has been shown to decrease the binding of cyclin E to Cdk2. nih.gov By inhibiting the activity of CDKs such as Cdk1 and Cdk2, catechins prevent the phosphorylation of target proteins that are necessary for the cell to move from the G1 phase to the S phase, thus causing a cell cycle arrest. nih.gov

Induction of Cyclin-Dependent Kinase Inhibitors (e.g., p16, p21, p27)

In addition to directly inhibiting CDK activity, this compound also promotes the expression of cyclin-dependent kinase inhibitors (CKIs). These proteins, including p16, p21, and p27, act as brakes on the cell cycle by binding to and inactivating cyclin-CDK complexes. medsci.org Research has shown that catechins can induce the expression of these inhibitors in various cancer cell lines. For example, treatment of human prostate carcinoma cells with EGCG resulted in a significant upregulation of p16, p18, p21, and p27. nih.gov In human lung carcinoma A549 cells, catechin treatment increased the expression of p21 and p27. mdpi.com Similarly, in breast cancer cells, catechins have been found to induce p27, which can stop the cell cycle in the G1/S phase. scispace.com The induction of p21 has been linked to p53-mediated G1 cell cycle arrest following DNA damage. mdpi.com This increased expression of CKIs enhances the inhibitory effect on cyclin-CDK complexes, further contributing to cell cycle arrest. mdpi.com

Antioxidant Mechanisms

Direct Free Radical Scavenging

This compound is a potent antioxidant capable of directly scavenging harmful free radicals. nih.gov This activity is largely attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). encyclopedia.pub The dihydroxyl group on the B ring is particularly important for this radical-scavenging ability. encyclopedia.pub Catechins have been shown to be effective scavengers of various radicals, including superoxide (B77818), peroxyl, and nitric oxide radicals. nih.govmattioli1885journals.com The process involves the catechin molecule undergoing oxidation to form a more stable and less reactive radical. encyclopedia.pub Studies have demonstrated that catechin's free radical scavenging capacity is significant, in some cases surpassing that of other well-known antioxidants like ascorbic acid and α-tocopherol. nih.govoatext.com This direct scavenging action helps to protect cells from oxidative damage that can contribute to various diseases. japsonline.com

Induction of Endogenous Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase)

Beyond its direct antioxidant actions, this compound can also enhance the body's own antioxidant defenses by inducing the expression and activity of endogenous antioxidant enzymes. encyclopedia.pub These enzymes, such as superoxide dismutase (SOD) and catalase (CAT), form the first line of defense against oxidative stress. cabidigitallibrary.org SOD converts the superoxide radical into hydrogen peroxide, which is then detoxified into water and oxygen by catalase. cabidigitallibrary.org Studies have shown that catechins can upregulate the genes responsible for producing these enzymes. nwpii.com For example, administration of (+)-catechin hydrate has been shown to increase the activity of SOD in certain experimental models. nwpii.com Research on fruit flies has also indicated that green tea catechins can increase the activities of both SOD and catalase. cabidigitallibrary.org By bolstering the activity of these critical enzymes, this compound helps to maintain cellular redox homeostasis and protect against oxidative damage. japsonline.comresearchgate.net

Interactive Data Table: Research Findings on this compound's Mechanisms

Inhibition of Pro-oxidant Enzymes

Table 1: Effect of Catechins on Pro-oxidant Enzyme Activity

| Enzyme | Effect of Catechin | Observed Outcome | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibition | IC50 = 1.4 µM | biocompare.com |

| Xanthine Oxidase (XO) | Inhibition | Attenuated rotenone-induced increases in XO activity | ajol.info |

| Myeloperoxidase (MPO) | Inhibition | Attenuated rotenone-induced increases in MPO activity | ajol.info |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | Decreased protein expression | mdpi.comscielo.br |

| Cyclooxygenase-2 (COX-2) | Downregulation | Decreased protein expression | mdpi.comscielo.br |

Modulation of Lipid Peroxidation

This compound plays a crucial role in protecting cellular membranes from lipid peroxidation, a process where free radicals damage lipids, leading to cellular injury. nwpii.com The compound effectively scavenges peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.

Numerous studies have quantified this protective effect. For example, in rats fed a high sucrose, high-fat diet, supplementation with (+)-catechin hydrate significantly reduced the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in both heart and liver tissues. nwpii.com Specifically, a 20% reduction in heart MDA levels and a 31% reduction in liver MDA levels were observed compared to the control group. nwpii.com This anti-lipid peroxidation activity is a cornerstone of its antioxidant properties, preventing damage to vital cellular structures. japsonline.com

Table 2: Research Findings on this compound and Lipid Peroxidation

| Study Model | Key Findings | Quantitative Data | Reference(s) |

|---|---|---|---|

| High Sucrose High Fat Diet in Rats | Reduced heart lipid peroxidation. | 20% decrease in Malondialdehyde (MDA) levels. | nwpii.com |

| High Sucrose High Fat Diet in Rats | Reduced liver lipid peroxidation. | 31% decrease in Malondialdehyde (MDA) levels. | |

| Benzo(a)pyrene-induced Toxicity in Mice | Decreased lipid peroxidation (LPO) in lungs. | Significant decrease in LPO at 20 and 40 mg/kg doses. | researchgate.net |

| AAPH-induced Peroxidation | Inhibited lipid peroxidation. | Effective at a concentration of 20 µM. | biocompare.com |

Activation of the Nrf2 Signaling Pathway

A significant mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. researchgate.netnih.gov

Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Research, including molecular docking studies, suggests that catechins can interact with the Nrf2 binding site of Keap1. researchgate.net This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. nih.govresearchgate.net Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.gov

This activation leads to the increased expression of several protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (B108866) synthesis pathway like glutamate-cysteine ligase (GCL). researchgate.net For example, studies have shown that (+)-catechin can increase the mRNA and protein levels of Nrf2 and its downstream targets. mdpi.comresearchgate.net This upregulation of the body's endogenous antioxidant defenses provides a robust and lasting protection against oxidative stress. researchgate.netnih.gov Interestingly, while some studies show catechin activates Nrf2 to produce antioxidant effects, others indicate catechin hydrate treatment can decrease elevated Nrf2 levels in certain cellular damage models. e-jarb.org

Anti-inflammatory Mechanisms

Regulation of NF-κB Signaling Pathway

This compound exerts potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In inflammatory conditions, catechins have been shown to inhibit the activation of NF-κB. researchgate.netmdpi.com

The mechanism involves preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. scielo.br By blocking IκB degradation, catechin ensures NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory mediators. scielo.brresearchgate.net Studies have demonstrated that catechin treatment reduces the nuclear accumulation of NF-κB, thereby suppressing the inflammatory cascade. mdpi.comnih.gov Furthermore, the activation of the Nrf2/HO-1 pathway by catechins can, in turn, suppress NF-κB activation, highlighting a crosstalk between these two crucial cellular pathways. nih.govfrontiersin.org

Modulation of Inflammatory Gene Expression (e.g., iNOS, COX-2)

A direct consequence of the inhibition of the NF-κB pathway is the downregulation of key inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov These enzymes are responsible for producing potent inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

Research has consistently shown that this compound and related catechins significantly reduce the expression of both iNOS and COX-2 at the protein level in various inflammatory models. scielo.brresearchgate.net For example, in a model of cisplatin-induced cellular damage, catechin hydrate treatment significantly decreased the gene expression levels of iNOS and COX-2. e-jarb.org Similarly, in benzo(a)pyrene-induced lung toxicity, catechin pre-treatment led to the downregulation of COX-2 expression. nih.govresearchgate.net Combined treatment of quercetin (B1663063) and catechin has been shown to synergistically decrease iNOS and COX-2 protein levels by 87% and 65%, respectively, compared to an LPS-treated group. researchgate.net This modulation of inflammatory gene expression is a key component of the anti-inflammatory activity of this compound.

Influence on Mitogen-Activated Protein Kinases (MAPKs)

The anti-inflammatory effects of this compound are also mediated through its influence on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.netresearchgate.net MAPKs, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are involved in transmitting extracellular signals to the nucleus to regulate processes like inflammation and apoptosis. nih.govheraldopenaccess.us

Studies have revealed that catechins can attenuate inflammatory reactions by downregulating the phosphorylation of MAPKs. researchgate.net For instance, catechin has been shown to inhibit the JNK pathway. In human breast cancer cells, catechin administration led to the increased phosphorylation of JNK/SAPK and p38 proteins, which was linked to cell cycle arrest. nih.gov In models of colonic inflammation, extracts rich in (+)-catechin downregulated the phosphorylation of JNK and p38. scielo.br By modulating the activation state of these kinases, this compound can control the downstream inflammatory response. researchgate.netheraldopenaccess.us

Effects on Cytokine Expression (e.g., TNF-α, IL-1β)

This compound has demonstrated notable effects on the expression of various cytokines, key signaling molecules involved in inflammation and immune responses. Research indicates that catechin can modulate both pro-inflammatory and anti-inflammatory cytokines.

In studies involving 3T3-L1 adipocytes, catechin was found to inhibit the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-1α, IL-6, and IL-12p35 when inflammation was induced by TNF-α. nih.gov Conversely, it enhanced the expression of anti-inflammatory cytokines IL-4 and IL-10. nih.gov This suggests a potential role for catechin in mitigating inflammatory responses.

Further in vivo studies support these findings. For instance, administration of catechin hydrate in animal models has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.com In a rodent model, daily administration of (±)-catechin hydrate for four weeks significantly reduced TNF-α levels. researchgate.net Similarly, in a model of cisplatin-induced toxicity, catechin hydrate treatment led to a significant downregulation of inflammation-related markers. e-jarb.org Catechins have been observed to decrease the production of TNF-α and IL-1β by reducing the accumulation of NF-κB in the nucleus. mdpi.com

The anti-inflammatory effects of catechins are also evident in their ability to inhibit the production of IL-6 and regulate the expression of inflammation-related genes and proteins. seejim.eu By influencing these cytokine pathways, this compound can exert a significant immunomodulatory and anti-inflammatory effect. researchgate.net

Table 1: Effects of this compound on Cytokine Expression

| Model System | Cytokine | Effect of this compound | Reference |

| TNF-α induced 3T3-L1 adipocytes | IL-1α, IL-1β, IL-6, IL-12p35 | Inhibition of gene expression | nih.gov |

| TNF-α induced 3T3-L1 adipocytes | IL-4, IL-10 | Enhanced gene expression | nih.gov |

| Rodent model | TNF-α | Reduced levels | researchgate.net |

| Wistar rats with induced diabetes | TNF-α, IL-1β | Decreased levels | nih.gov |

| Cisplatin-treated GC-1 spg cells | iNOS, COX2 | Downregulated expression | e-jarb.org |

| Various models | TNF-α, IL-1β | Decreased production | mdpi.com |

| Inflammatory models | IL-6 | Inhibition of production | seejim.eu |

Enzyme Modulation and Inhibition

This compound exhibits a broad range of enzyme modulatory activities, influencing viral enzymes, digestive proteases, and enzymes involved in metabolic pathways.

Inhibition of Viral Enzymes (e.g., Hepatitis C Virus RNA-dependent RNA Polymerase)

Research has shown that (±)-Catechin can inhibit the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. caymanchem.com In one study, (±)-Catechin at a concentration of 20 µM inhibited HCV RdRp by 17.7% in an enzyme assay. caymanchem.com Another study identified a catechin compound, AN26, as having a significant inhibitory effect on HCV replication. mohw.gov.tw This inhibition was confirmed by a dose-dependent reduction in HCV RNA levels, with complete inhibition at 100 µM without significant cytotoxicity at concentrations up to 400 µM. mohw.gov.tw The mechanism of inhibition by some flavonoids, a class of compounds to which catechin belongs, involves preventing RNA from binding to the polymerase. nih.govnih.gov

Modulation of Digestive Proteases (e.g., Pepsin Activity and Structure)

This compound can interact with and modulate the activity of digestive proteases like pepsin. Studies have shown that (+)-catechin hydrate can inhibit the activity of pepsin. researchgate.netresearchgate.net This interaction is believed to be spontaneous and driven by hydrophobic forces, leading to alterations in the tertiary and secondary structure of pepsin. researchgate.netresearchgate.net Specifically, an increase in the β-turn structure of pepsin has been observed. researchgate.netresearchgate.net The binding of catechins to digestive enzymes like trypsin has also been reported to inhibit their activity. plos.org However, the effect of catechins on digestive proteases can be complex and may depend on the specific enzyme, substrate, and experimental conditions, with some studies reporting an enhancement of proteolytic activity under certain circumstances. rsc.org For instance, enzyme treatment with pepsin has been suggested to enhance the recovery of tea catechins by disrupting their association with milk proteins. nih.gov

Inhibition of Catechol-O-methyltransferase (COMT)

This compound is known to be an inhibitor of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines and certain drugs. researchgate.netwikipedia.org In vitro studies have demonstrated that (+)-catechin exhibits inhibitory activity against rat liver COMT with an IC50 value of 0.86 µM. researchgate.net The inhibitory potency of catechins against COMT is influenced by their structure, with those containing a galloyl-type D-ring being among the most potent inhibitors. researchgate.net This inhibition of COMT can increase the bioavailability of certain therapeutic agents, such as L-dopa used in the treatment of Parkinson's disease, by preventing their metabolic breakdown. wikipedia.org

Table 2: IC50 Values of Catechins against COMT

| Catechin Derivative | IC50 (µM) | Source |

| (+)-Catechin | 0.86 | researchgate.net |

| (-)-Epigallocatechin-3-gallate (EGCG) | 0.07 | researchgate.net |

| 4''-O-methyl-EGCG | 0.10 | researchgate.net |

| 4',4''-di-O-methyl-EGCG | 0.15 | researchgate.net |

| (-)-Epicatechin-3-gallate (ECG) | 0.20 | researchgate.net |

Inhibition of Phosphodiesterase Enzymes (e.g., PDE5)

In silico studies have suggested that (+)-catechin has the potential to inhibit phosphodiesterase-5 (PDE5), an enzyme targeted in the treatment of erectile dysfunction. ebi.ac.ukresearchgate.net Molecular docking studies have shown that catechin can interact with the active site of PDE5, with a binding affinity comparable to that of sildenafil, a known PDE5 inhibitor. nih.govnih.gov These computational findings suggest that catechin may act as a PDE5 inhibitor, though some sources indicate that catechins, in general, are not potent inhibitors of phosphodiesterases. researchgate.net

Inhibition of Fatty Acid Synthase

This compound has been identified as an inhibitor of fatty acid synthase (FAS), a key enzyme in the synthesis of fatty acids that is often overexpressed in cancer cells. scientificlabs.iemdpi.comscispace.com The inhibition of FAS by catechins can lead to the suppression of cancer cell growth and induction of apoptosis. researchgate.netbibliotekanauki.pl Virtual screening studies have shown that catechin can bind to different domains of FAS, including the thioesterase and enoyl [acyl-carrier-protein] reductase domains, with a high binding affinity. researchgate.net This suggests that catechin can inhibit FAS activity by competing with its natural substrate. researchgate.net Unlike some other FAS inhibitors, certain catechins like (-)-epigallocatechin-3-gallate (EGCG) inhibit FAS without stimulating fatty acid oxidation, which is a desirable characteristic for potential anticancer drugs. nih.gov

Inhibition of Acetylcholinesterase (AChE) and Paraoxonase (hPON1)

This compound is a component of various plant extracts that have been investigated for their neuroprotective and anti-atherosclerotic potential through the inhibition of acetylcholinesterase (AChE) and human paraoxonase 1 (hPON1). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's disease. hPON1 is an enzyme that contributes to the detoxification of organophosphates and is implicated in preventing atherosclerosis.

Research on plant extracts containing catechin hydrate has demonstrated notable inhibitory activity against AChE. For instance, a methanol (B129727) extract of Stachys lavandulifolia, which contains catechin hydrate, showed significant inhibition of AChE. dergipark.org.trsobiad.com Similarly, a methanol extract from Alchemilla lithophila, also identified to contain catechin hydrate, exhibited potent AChE inhibitory effects. nih.gov However, studies on these plant extracts indicated no significant inhibitory activity against hPON1. dergipark.org.trsobiad.com

The table below summarizes the inhibitory effects of plant extracts containing this compound on AChE.

| Plant Source | Extract Type | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| Stachys lavandulifolia | Methanol | Acetylcholinesterase (AChE) | 0.105 ± 0.17 mg/mL | dergipark.org.trsobiad.com |

| Alchemilla lithophila | Methanol | Acetylcholinesterase (AChE) | 0.162 ± 0.25 mg/mL | nih.gov |

| Stachys lavandulifolia | Methanol, Water | Paraoxonase (hPON1) | No inhibitory effect | dergipark.org.trsobiad.com |

| Alchemilla lithophila | Not Specified | Paraoxonase (hPON1) | Not Specified | nih.gov |

Signal Transduction Pathway Modulation

This compound exerts considerable influence on cellular function by modulating various signal transduction pathways that are fundamental to processes like cell proliferation, inflammation, and fibrosis.

General Influence on Cellular Signaling Cascades

Catechins are well-documented modulators of a wide array of cellular signaling cascades. abmj.ro These bioactive flavonoids can influence pathways crucial for cell survival, inflammation, and metastasis. researchgate.net Key signaling pathways affected by catechins include the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways. mdpi.com For example, (+)-Catechin has been shown to provide protection against corticosterone-induced cell damage by activating the PI3K/AKT signaling pathway and the Nrf2/HO-1 pathway, which in turn reduces reactive oxygen species (ROS) production and inhibits NF-κB phosphorylation. frontiersin.org Catechin also influences the NF-κB pathway, which is central to the regulation of inflammatory responses. abmj.ro The interaction of catechin with these signaling networks underscores its diverse biological activities. abmj.ro

Inactivation of TGF-β/Smad2 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway, particularly through its downstream mediator Smad2, is a primary driver of fibrosis in various tissues. nih.gov Research has specifically highlighted the ability of (+)-Catechin hydrate to interfere with this pathway. nih.govresearchgate.net In studies on pancreatic fibrosis, (+)-Catechin hydrate was found to suppress the activation of pancreatic stellate cells (PSCs), which are key mediators of fibrosis. nih.gov This effect is achieved by inhibiting the phosphorylation of Smad2, a critical step in the TGF-β signal transduction cascade. nih.gov By preventing Smad2 activation, catechin hydrate effectively halts the progression of fibrotic processes, such as the production of extracellular matrix components like collagens and fibronectin 1. nih.govresearchgate.net

Effects on Platelet-Derived Growth Factor Signaling

Platelet-Derived Growth Factor (PDGF) is a significant mitogen that promotes the proliferation of mesenchymal cells, including pancreatic stellate cells (PSCs), a key event in the development of fibrosis. nih.gov Studies have shown that (+)-Catechin hydrate can effectively suppress the proliferative signals initiated by PDGF. nih.govresearchgate.net The mechanism involves the inhibition of fibrosis-related factors that act downstream of PDGF. nih.gov Interestingly, the TGF-β pathway, which is also inhibited by catechin, can amplify PDGF signaling by increasing the expression of the PDGF receptor. nih.gov Therefore, by targeting both the TGF-β/Smad2 and PDGF signaling pathways, catechin hydrate demonstrates a multi-pronged approach to attenuating the activation and proliferation of PSCs, thereby mitigating fibrosis. nih.gov

The table below details the specific signaling pathways modulated by this compound and the observed effects.

| Pathway | Target | Effect | Cell/Model System | Reference |

| TGF-β/Smad2 | Phosphorylation of Smad2 | Inhibition | Isolated Pancreatic Stellate Cells | nih.govresearchgate.net |

| PDGF Signaling | Fibrosis factors downstream of PDGF | Suppression | Isolated Pancreatic Stellate Cells | nih.govresearchgate.net |

| PI3K/AKT | Pathway Activation | Upregulation | PC12 Cells (CORT-induced) | frontiersin.org |

| Nrf2/HO-1 | Pathway Activation | Upregulation | PC12 Cells (CORT-induced) | frontiersin.org |

| NF-κB | Phosphorylation | Inhibition | PC12 Cells (CORT-induced) | frontiersin.org |

| Caspase-mediated apoptosis | Caspase-3, -8, -9, TP53 | Increased Expression | MCF-7 Human Breast Cancer Cells | nih.gov |

Pharmacological and Biological Activities in Preclinical Models

Anticancer Efficacy in Cell Line and Animal Models

(-)-Catechin (B126292) hydrate (B1144303) has shown notable anticancer properties through various mechanisms, including the inhibition of cancer cell growth, protection against chemotherapy-induced damage, and modulation of carcinogen-induced cellular responses.

Inhibition of Various Cancer Cell Lines

The inhibitory effects of catechins, including (-)-catechin hydrate, have been documented across a range of cancer cell lines. Research indicates that these compounds can suppress the growth of cancer cells in tissues such as the breast, lung, prostate, skin, colon, and liver. mdpi.comtandfonline.com

In a specific study on the human breast cancer cell line MCF-7, this compound was shown to effectively induce apoptosis, or programmed cell death. nih.gov Treatment with 150 µg/mL and 300 µg/mL of this compound for 24 hours resulted in 40.7% and 41.16% of the cells undergoing apoptosis, respectively. nih.gov This effect was more pronounced with longer exposure, as a 48-hour treatment led to 43.73% and 52.95% apoptosis at the same concentrations. nih.gov The study further revealed that this induction of apoptosis is linked to the increased expression of key pro-apoptotic genes, namely caspase-3, -8, -9, and the tumor suppressor gene TP53. nih.gov Another study also confirmed that catechin (B1668976) hydrate at concentrations of 150 µg/mL and 300 µg/mL can effectively trigger apoptosis in MCF-7 cells by elevating the expression levels of caspases-3, -8, -9, and p53. mdpi.com

Interactive Data Table: Apoptotic Effect of this compound on MCF-7 Cells

| Treatment Duration | Concentration (µg/mL) | Percentage of Apoptotic Cells |

|---|---|---|

| 24 hours | 150 | 40.7% |

| 24 hours | 300 | 41.16% |

| 48 hours | 150 | 43.73% |

| 48 hours | 300 | 52.95% |

Protective Effects Against Chemotherapeutic Agent-Induced Cellular Damage

In addition to its direct anticancer activities, this compound has demonstrated a protective role against the side effects of conventional chemotherapy. A key example is its effect on cisplatin-induced damage to spermatogonia, the germ cells responsible for sperm production. koreascience.krdoaj.org Cisplatin (B142131), a widely used chemotherapeutic agent, is known for its testicular toxicity. koreascience.krdoaj.orgresearchgate.net

A study using mouse spermatogonia (GC-1 spg cells) found that while cisplatin significantly damaged these cells, pretreatment with catechin hydrate rescued them from cisplatin-induced cell death. e-jarb.org The protective mechanism involves the regulation of antioxidant and inflammation-related molecules. koreascience.krdoaj.org Specifically, catechin hydrate treatment was found to reduce the number of apoptotic cells and decrease the expression of pro-apoptotic markers like cleaved-caspase 3 and BAX. koreascience.krdoaj.org Furthermore, it downregulated the expression of antioxidant and anti-inflammatory genes such as Nrf2, iNOS, and COX2, which were elevated by cisplatin treatment. koreascience.krdoaj.org

Modulation of Carcinogen-Induced Responses

This compound has also been shown to counteract the toxic effects of carcinogens like benzo[a]pyrene (B130552) (B[a]P), a polycyclic aromatic hydrocarbon found in sources such as cigarette smoke and contaminated food. nih.govresearchgate.net B[a]P is known to induce oxidative stress, DNA damage, and apoptosis in lung tissue. nih.govmdpi.comresearchgate.net

In a study on adult albino rats, exposure to B[a]P led to a decrease in the activity of antioxidant enzymes (superoxide dismutase and catalase) and an increase in malondialdehyde levels, a marker of oxidative stress. nih.govmdpi.com B[a]P also induced DNA damage and promoted apoptosis by upregulating the expression of Bax and caspase-3 genes while downregulating the anti-apoptotic Bcl-2 gene. nih.govmdpi.comtandfonline.com Treatment with catechin hydrate, however, was found to increase the activity of antioxidant enzymes and regulate the apoptotic pathway, thereby attenuating the lung toxicity induced by B[a]P. nih.govmdpi.com These findings suggest that catechin hydrate can mitigate the harmful effects of environmental carcinogens. nih.govresearchgate.net

Antifibrotic Effects

Fibrosis, the excessive formation of fibrous connective tissue, can lead to organ damage. Preclinical studies have highlighted the antifibrotic potential of this compound in various models.

Amelioration of Chronic Pancreatitis

In a mouse model of chronic pancreatitis induced by cerulein, (+)-catechin hydrate demonstrated significant antifibrotic effects. nih.govresearchgate.netresearcher.life Chronic pancreatitis is characterized by inflammation, glandular destruction, and fibrosis. nih.govnih.gov The administration of (+)-catechin hydrate was found to inhibit the destruction of glandular tissue and reduce inflammation. nih.govresearchgate.net

A key mechanism underlying these effects is the prevention of pancreatic stellate cell (PSC) activation. nih.govresearchgate.net Activated PSCs are the primary source of extracellular matrix components, such as fibronectin and collagens, which contribute to fibrosis. nih.govnih.gov (+)-Catechin hydrate was shown to suppress the activation of PSCs and the production of these fibrotic components. nih.govresearchgate.net Further investigation revealed that these effects are mediated through the inactivation of the TGF-β/Smad2 signaling pathway, a critical pathway in fibrosis. nih.gov

Reduction of Collagen Synthesis in Scar Formation

This compound has also been investigated for its potential to improve hypertrophic scars, which are characterized by excessive collagen deposition. nih.govnih.govrbmb.net In a rabbit ear model of hypertrophic scarring, intralesional injections of catechin hydrate were shown to improve abnormal scarring. nih.govnih.gov

The treatment significantly reduced the scar elevation index and the epidermal thickness index. nih.govnih.gov More importantly, it led to a significant decrease in the levels of type I and type III collagen, as well as total collagen deposition in the scar tissue. nih.govnih.gov The collagen fibers in the treated scars were observed to be thinner and more organized. nih.gov This suggests that this compound can modulate the process of scar formation by reducing the overproduction of collagen. nih.govnih.gov

Influence on Hepatic Fibrosis

This compound has demonstrated notable effects on hepatic fibrosis in preclinical studies. It has been shown to influence the behavior of hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis. Research indicates that (+)-catechin can revert activated HSCs to a quiescent state. nih.gov This is a significant finding as the activation of HSCs is a key event in the fibrotic cascade.

Furthermore, catechins have been found to suppress hepatic fibrosis by diminishing the expression of several key markers associated with the condition. These include activator protein 1 (AP-1), α-smooth muscle actin (α-SMA), and transforming growth factor-beta 1 (TGF-β1). nih.gov The reduction of these markers points to the potential of this compound in mitigating the pathological changes seen in a fibrotic liver. The compound also helps in inhibiting oxidative stress by regulating the activation of stellate cells. nih.gov In models of chronic hepatitis C virus (HCV) infection, which can lead to cirrhosis, (+)-catechin has been observed to inhibit HCV replication and the expression of inflammatory proteins like COX-2 and NF-κB. nih.gov

The protective effects of catechin hydrate against liver injury are also linked to its antioxidant properties. It has been shown to enhance the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathway, which helps to reduce oxidative liver injury. researchgate.netresearchgate.net Studies have also reported its ability to diminish the generation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Cardiovascular System Investigations

Reduction of Oxidative Stress in Cardiovascular Contexts

This compound and other catechins are recognized for their capacity to reduce oxidative stress, a key factor in the development and progression of various cardiovascular diseases. mdpi.com These compounds act as potent antioxidants through both direct and indirect mechanisms. e-jarb.org Directly, they scavenge reactive oxygen species (ROS), effectively neutralizing these damaging molecules. mdpi.com

Modulation of Lipid Profiles

Preclinical studies have provided evidence that this compound can favorably modulate lipid profiles, which is a critical aspect of cardiovascular health. Research in animal models has shown that catechins can lead to a reduction in serum levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. mdpi.com

In a study involving rats fed a high-fat, high-sucrose diet, (+)-catechin hydrate was found to prevent a significant rise in cholesterol and triglyceride levels. nwpii.com It also prevented an increase in cholesterol and glycolipid levels in the heart and liver. nwpii.com The mechanisms behind these effects are thought to include the inhibition of cholesterol absorption and an increase in the expression of LDL receptors. nwpii.com By improving these lipid parameters, this compound may help to reduce the risk of hyperlipidemia and its cardiovascular consequences. mdpi.com

Prevention of Oxidative Damage-Induced Cardiovascular Diseases

The antioxidant and lipid-modulating effects of this compound contribute to its potential for preventing cardiovascular diseases that are induced by oxidative damage, such as atherosclerosis. mdpi.com Atherosclerosis is a condition characterized by the buildup of plaques in the arteries, a process in which lipid peroxidation plays a significant role. mdpi.com

Catechins have been shown to inhibit the oxidation of LDL, a key initial step in the development of atherosclerotic plaques. mdpi.com They can also reduce the accumulation of cholesterol and its oxidation products within the artery walls. mdpi.com Furthermore, by scavenging lipid peroxyl radicals and deactivating oxidative stress-sensitive transcription factors like NF-κB, catechins help to prevent lipid peroxidation. Studies on diabetes-induced vascular endothelial abnormalities have shown that catechin hydrate treatment can prevent vascular endothelial dysfunction by reducing high glucose levels, vascular oxidative stress, and lipid peroxidation. nih.gov These actions collectively suggest a protective role for this compound against the development of oxidative damage-induced cardiovascular diseases. e-jarb.orgresearchgate.net

Neuroprotective Applications

Mitigation of Memory Deficits in Animal Models (e.g., Time-induced, Doxorubicin-induced, 6-OHDA-induced)

This compound has demonstrated significant neuroprotective potential by mitigating memory deficits in various preclinical animal models.

In a model of time-induced memory deficit in Wistar rats, (+)-catechin hydrate showed a significant, dose-dependent reversal of memory impairment. nih.govresearchgate.netchemfaces.com This suggests an ability to counteract the natural decline in episodic memory over time. nih.gov

Furthermore, in a model of doxorubicin-induced memory deficit , a condition often referred to as "chemobrain" in cancer patients, (+)-catechin hydrate was found to prevent the cognitive decline associated with this chemotherapy agent. nih.govresearchgate.netchemfaces.com Treatment with catechin resulted in a significant decrease in oxidative stress, acetylcholinesterase activity, and neuroinflammation in the hippocampus and cerebral cortex of the animals. nih.govresearchgate.netchemfaces.com The underlying mechanisms for this neuroprotection are believed to be the enhancement of antioxidant defenses and the inhibition of the acetylcholinesterase enzyme. nih.govresearchgate.net

In a rat model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA) , catechin treatment protected against working memory deficits. researchgate.netnih.gov Although it did not rescue impairments in late aversive memory, it did attenuate other behavioral neurotoxicities induced by 6-OHDA. researchgate.netnih.gov The protective action in this model was attributed to its antioxidant properties, as evidenced by the restoration of glutathione (B108866) (GSH) levels and an increase in dopamine (B1211576) and DOPAC content. researchgate.netnih.gov

Data Tables

Table 1: Effects of (+)-Catechin Hydrate on Time-Induced and Doxorubicin-Induced Memory Deficits in Wistar Rats

| Model | Outcome | Key Findings | Reference(s) |

| Time-Induced Memory Deficit | Reversal of memory impairment | Showed a significant dose-dependent improvement in episodic memory. | nih.govresearchgate.netchemfaces.com |

| Doxorubicin-Induced Memory Deficit | Prevention of cognitive decline | Decreased oxidative stress, acetylcholinesterase, and neuroinflammation in the hippocampus and cerebral cortex. | nih.govresearchgate.netchemfaces.com |

Table 2: Effects of Catechin on 6-OHDA-Induced Neurotoxicity in Rats

| Parameter | Effect of Catechin Treatment | Mechanism | Reference(s) |

| Working Memory | Protected against deficits | Attributed to antioxidant action. | researchgate.netnih.gov |

| Rotational Behavior | Attenuated the increase | Not specified | researchgate.netnih.gov |

| Locomotor Activity | Attenuated the decrease | Not specified | researchgate.netnih.gov |

| Glutathione (GSH) Levels | Restored | Antioxidant effect. | researchgate.netnih.gov |

| Dopamine and DOPAC Content | Significantly increased | Neuroprotective effect. | researchgate.netnih.gov |

Preservation of Neurotransmitter Levels (e.g., Dopamine, DOPAC)

Preclinical research indicates that catechin can play a role in maintaining the levels of crucial neurotransmitters. In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with catechin demonstrated significant neuroprotective effects. researchgate.net Specifically, catechin administration restored levels of glutathione (GSH), a key antioxidant, and significantly increased the content of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the mesencephalon of the lesioned rats. researchgate.net This suggests that catechin's antioxidant action helps protect dopaminergic neurons. researchgate.net Further studies have supported catechin's ability to optimize disturbed dopamine metabolism in models of rotenone-induced Parkinsonism. nih.gov The dopamine-enhancing effect of (+)-catechin has also been noted as a basis for investigating its other pharmacological activities. nih.govresearchgate.net

Table 1: Effect of Catechin on Neurotransmitter and Antioxidant Levels in 6-OHDA-Lesioned Rats

| Parameter | Effect of Catechin Treatment | Study Finding |

| Dopamine Content | Increased | Restored levels in the mesencephalon. researchgate.net |

| DOPAC Content | Increased | Restored levels in the mesencephalon. researchgate.net |

| Glutathione (GSH) Levels | Restored | Indicative of antioxidant action. researchgate.net |

| Tyrosine Hydroxylase (TH) Immunoreactivity | Increased | Attenuated the loss of TH immunoreactivity. researchgate.net |

Enhancement of Neurite Length in Differentiated Cells

In vitro studies using neuronal cell lines have shown that catechin promotes neuronal growth. In IMR-32 human neuroblastoma cells, pretreatment with (+)-catechin hydrate was found to increase the length of neurites in differentiated cells. researchgate.netnih.govchemfaces.com This effect was observed in a model where doxorubicin (B1662922) (DOX), a chemotherapeutic agent, was used to induce neurotoxicity. nih.gov DOX treatment alone caused a significant decrease in neurite length and cell degeneration. nih.gov However, pretreatment with catechin reversed this damage, protecting the cells and allowing for neurite extension, suggesting a neuroprotective potential against chemotherapy-induced damage. nih.govresearchgate.net

Effects on Metabolic Syndromes

The impact of catechins on metabolic syndrome has been explored in various preclinical models, with some nuanced findings. Tea catechins, particularly those with a galloyl moiety, have been reported to suppress the deposition of visceral fat in animal models. nhri.org.tw This effect is thought to contribute to the prevention of metabolic syndrome. nhri.org.tw

However, in a study using mutant WrnΔhel/Δhel mice, which exhibit features of metabolic syndrome like hypertriglyceridemia, hyperglycemia, and insulin (B600854) resistance, catechin hydrate did not reverse these metabolic abnormalities. nih.gov While catechin was effective in reducing oxidative DNA damage in the heart and liver tissues of these mice, it had no impact on the elevated fasting blood glucose, insulin, or insulin resistance index. nih.gov This suggests that the antioxidant effect of catechin alone may not be sufficient to correct certain complex metabolic dysfunctions. nih.gov Conversely, other research highlights that catechins are studied for their impact on metabolic syndromes and their potential to modify lipid profiles. biosynth.com

Impact on Reproductive System Parameters (Non-Human)

In vivo studies on male Sprague Dawley rats have demonstrated that (+)-catechin hydrate can enhance male sexual function. nih.govresearchgate.net Oral administration of catechin hydrate resulted in a significant increase in both mount and intromission frequencies across multiple evaluation time points (days 14, 28, 42, and 54) when compared to a vehicle control group. nih.govresearchgate.net Concurrently, the treatment led to a significant reduction in mount and intromission latencies, indicating an improvement in sexual motivation and performance. nih.govresearchgate.net These findings suggest a pro-sexual stimulatory effect of catechin in preclinical models. researchgate.net

Table 2: Effect of (+)-Catechin Hydrate on Male Rat Sexual Behavior

| Behavioral Parameter | Effect of Catechin Treatment | Significance |

| Mount Frequency | Significantly Increased | Enhancement of sexual behavior. nih.govresearchgate.net |

| Intromission Frequency | Significantly Increased | Enhancement of sexual behavior. nih.govresearchgate.net |

| Mount Latency | Significantly Reduced | Improvement in sexual motivation. nih.govresearchgate.net |

| Intromission Latency | Significantly Reduced | Improvement in sexual performance. nih.govresearchgate.net |

Investigations into the effects of (+)-catechin on the male reproductive system have shown that it does not elicit toxicity. nih.govresearchgate.net In studies where male rats were administered (+)-catechin hydrate for 54 days, subsequent analysis of the testes and spermatozoa was conducted. nih.gov The results indicated that catechin was safe for the histology of the testes. nih.govresearchgate.netmdpi.com Furthermore, key sperm parameters, including sperm count, motility, and morphology, were unaffected, showing no adverse effects from the treatment. nih.govresearchgate.netmdpi.com More recent research has also shown that catechin hydrate can prevent cellular damage to spermatogonia GC-1 spg cells induced by cisplatin, a chemotherapy drug known to cause testicular damage. e-jarb.org This was associated with a reduction in apoptotic cells and the downregulation of antioxidant and anti-inflammatory marker genes. e-jarb.org

Modulation of Male Sexual Function (e.g., Mount and Intromission Frequencies/Latencies)

Renal Protective Studies

This compound has demonstrated significant renal protective (nephroprotective) effects in several preclinical models of kidney injury. semanticscholar.org In rats with gentamicin-induced nephrotoxicity, administration of catechin hydrate prevented the degeneration of glomeruli and tubules and restored renal glutathione levels, indicating that its antioxidant mechanism plays a key role. semanticscholar.orgnih.gov

Similarly, catechin hydrate was found to be an effective natural product in attenuating kidney toxicity induced by benzo[a]pyrene, a common environmental pollutant. nih.gov Treatment with catechin corrected kidney function markers like serum urea (B33335) and creatinine (B1669602), improved antioxidant enzyme activities, and regulated apoptosis in renal tissue. nih.gov Histological results from these studies supported the biochemical findings, confirming the protective effects of catechin on kidney structure. nih.gov Catechin has also been shown to effectively protect the kidney against cadmium toxicity, likely through its antioxidant, anti-inflammatory, and mitochondrial defense capabilities. frontiersin.org

Modulation of Carcinogen-Induced Nephrotoxicity (e.g., Benzo[a]pyrene-induced)

This compound has demonstrated significant protective effects against kidney damage induced by carcinogens like benzo[a]pyrene (B[a]P) in animal models. nih.govnih.gov B[a]P, a potent mutagen and environmental carcinogen, is known to cause nephrotoxicity. nih.govnih.govsemanticscholar.org Studies in adult male albino rats have shown that exposure to B[a]P leads to an increase in serum urea and creatinine levels, which are key indicators of kidney damage. nih.govnih.gov Histopathological examinations of the kidneys from B[a]P-treated rats revealed severe structural changes. nih.govnih.gov

The toxicity induced by B[a]P is associated with oxidative stress, characterized by a significant decrease in the activities of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), and a marked increase in the level of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov Furthermore, B[a]P was found to induce DNA damage and promote apoptosis (programmed cell death) in kidney cells. This was confirmed by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Treatment with catechin hydrate alongside B[a]P exposure has been shown to counteract these harmful effects. nih.govnih.gov Catechin hydrate administration helped to normalize kidney function, as evidenced by the reduction in elevated serum urea and creatinine levels. nih.gov It also restored the activity of antioxidant enzymes and reduced lipid peroxidation. nih.govnih.gov Moreover, catechin hydrate was observed to regulate the apoptotic pathway, suggesting a renoprotective role. nih.govnih.gov These findings indicate that this compound can attenuate B[a]P-induced kidney toxicity through its antioxidant and anti-apoptotic properties. nih.gov

**Table 1: Effects of this compound on Benzo[a]pyrene-Induced Nephrotoxicity Markers in Rats**

| Parameter | Benzo[a]pyrene (B[a]P) Exposure | B[a]P + this compound Treatment |

| :--- | :--- | :--- |

| **Biochemical Markers** | | |

| Serum Urea | Increased | Decreased (towards normal) |

| Serum Creatinine | Increased | Decreased (towards normal) |

| **Oxidative Stress Markers** | | |

| Catalase (CAT) Activity | Decreased | Increased (restored) |

| Superoxide Dismutase (SOD) Activity | Decreased | Increased (restored) |

| Malondialdehyde (MDA) Level | Increased | Decreased |

| **Apoptotic Markers** | | |

| Bax Expression | Upregulated | Regulated |

| Caspase-3 Expression | Upregulated | Regulated |

| Bcl-2 Expression | Downregulated | Regulated |

| **Histopathology** | Severe renal changes | Ameliorated |Antimicrobial and Antiviral Activities (In Vitro)

This compound has been shown to possess antimicrobial properties against a range of microorganisms in laboratory settings. nih.govmdpi.com It has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. ukaazpublications.comresearchgate.net Specifically, catechin hydrate has been found to be active against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains, which are a significant cause of infections. nih.govscilit.com The minimal inhibitory concentrations (MICs) of catechin hydrate against various S. aureus strains have been reported to range from 256 to 2048 µg/mL. nih.govscilit.comresearchgate.net

Research has also explored the synergistic effects of catechin hydrate with conventional antibiotics. nih.govscilit.com Studies have shown that when combined with antibiotics such as clindamycin (B1669177) and erythromycin, catechin hydrate can significantly enhance their antibacterial activity against S. aureus. nih.govscilit.com This synergistic interaction suggests that catechin hydrate may help to overcome antibiotic resistance in some bacteria. mdpi.com The mechanism of action is thought to involve the impairment of bacterial cell membrane integrity. researchgate.net

In addition to its antibacterial properties, some studies suggest that catechins, as a class of compounds, may have antiviral effects. For instance, (+)-catechin has been reported to inhibit the activity of HIV-1 reverse transcriptase in vitro. nih.gov

**Table 2: In Vitro Antimicrobial Activity of this compound**

| Microorganism | Activity | Key Findings |

| :--- | :--- | :--- |

| *Staphylococcus aureus* | Antibacterial | MICs ranging from 256 to 2048 µg/mL.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzzqr0yZxFpKfpXIRbPyjdMi8CbIuxuGQCO60s3WFUMrnyjVo1OwUnTHLFs_s3uVD3FFjvhOMz-UmvbQQR8SklYrWjcsGThl0MAZaVDdBUY9fjTP6phI41cI7GQhxnifU9t5bqm0B99vpz9w%3D%3D)][ scilit.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkrSY1RW-AcWcHyCDVwRo1obLr5l_ppAFTbS0AEam2Flg0yFVeP3XaAZZv5XJtntX_OYJV4fBxI-UD9Se5sObkF3WJg_1XgTLz4ZqWXJqDYdfJx-zfbbwhgCq7wd5juaYbtLFXIF4iS2-AdlYVoyj9wE5ihELgEsMgOBG0bcI%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaCGnBCnoGl2WCzY04xz1gPmhf0b4AI5df_Nm6bIdPbc1fTKrB6lnRaArG9P0218BVstJHaZLUAQyM5y2Eu9zHPGvMg9LRtnoHVYUSybB9L2u9_YK0AQ7UWoyKgueHwqtkeQ2h1gPUhYtGyoq42ZkZc5VRWIixpu0izKagbq16PLRttgKH8jxOBjowDhWs0Szl4YcxYNgO9UeHvoajo-aZB_hZmck8KOvH9i9LkB795pyU66wplp0of5DZdZPZ4Lb3DXdIYMJQwVOQmEeBmpXQrBA-p21teB89VNHusRi0cvMqq6FkxPM%3D)] |

| Gram-positive bacteria | Antibacterial | Exhibited in vitro activity.[ ukaazpublications.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7ujLSsFHgd3_OkDytWI55BVLpIS7xkev4_itTDGrFvEFOqciXnw_pdMpw4bJ6tvfMol0dbHjgYfG4Low_5llfcq63QCldXGnnBZCLCYr3yUTKNtC16SmUit42LxKC_Oc_CKlVdSuqE1-dytPM4os36wlHxEepJa55GbwgVVtjOWQQnYs_x7e_PJMj-mPa_Vfx)] |

| Gram-negative bacteria | Antibacterial | Exhibited in vitro activity.[ ukaazpublications.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7ujLSsFHgd3_OkDytWI55BVLpIS7xkev4_itTDGrFvEFOqciXnw_pdMpw4bJ6tvfMol0dbHjgYfG4Low_5llfcq63QCldXGnnBZCLCYr3yUTKNtC16SmUit42LxKC_Oc_CKlVdSuqE1-dytPM4os36wlHxEepJa55GbwgVVtjOWQQnYs_x7e_PJMj-mPa_Vfx)] |

| HIV-1 | Antiviral | (+)-Catechin inhibits reverse transcriptase.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzzqr0yZxFpKfpXIRbPyjdMi8CbIuxuGQCO60s3WFUMrnyjVo1OwUnTHLFs_s3uVD3FFjvhOMz-UmvbQQR8SklYrWjcsGThl0MAZaVDdBUY9fjTP6phI41cI7GQhxnifU9t5bqm0B99vpz9w%3D%3D)] |Influence on Plant Physiological Processes

Promotion of Seed Germination

This compound has been observed to influence the germination of seeds, although its effects can be complex and concentration-dependent. oup.commdpi.com In some studies, the application of exogenous catechin has been shown to promote seed germination. For example, in Chinese pistachio (Pistacia chinensis), a low concentration of catechin (10 mg L⁻¹) significantly improved the germination rate. nih.govnih.govresearchgate.net The mechanism behind this promotion is believed to be linked to an increase in the biosynthesis of gibberellic acid (GA), a key plant hormone that promotes germination. oup.comnih.govnih.govresearchgate.net

However, other studies have reported inhibitory effects of catechins on seed germination, suggesting an allelopathic potential where one plant releases chemicals to inhibit the growth of another. oup.comwikipedia.org For instance, higher concentrations of catechin hydrate were found to decrease the germination rate of lettuce (Lactuca sativa) seeds. mdpi.com This dual role suggests that the effect of catechin on seed germination is highly dependent on the plant species and the concentration of the compound. oup.comnih.gov

Elicitor Effects on Antioxidant Activity and Carotenoid Content in Seeds

This compound can act as an elicitor, a substance that triggers a defense or stress response in plants, leading to the production of various beneficial compounds. When used as an elicitor during the germination of seeds like Capsicum annuum (pepper) and Foeniculum vulgare (fennel), catechin hydrate has been shown to enhance the antioxidant activity and the content of carotenoids in the resulting calli. oup.comnih.govresearchgate.netresearchgate.netresearchgate.net

In one study, stem calli of C. annuum treated with catechin-hydrate exhibited the highest antioxidant activity. researchgate.netresearchgate.netresearchgate.net This treatment also led to an increase in the total flavonoid content in both the leaves and stem calli of C. annuum. researchgate.net Furthermore, the highest carotenoid content was observed in the stem calli of C. annuum treated with catechin-hydrate. researchgate.netresearchgate.netresearchgate.net These findings suggest that catechin hydrate can stimulate the production of protective compounds in plant tissues.

**Table 3: Elicitor Effects of this compound on *Capsicum annuum* Calli**

| Parameter | Treatment | Outcome |

| :--- | :--- | :--- |

| Antioxidant Activity | Catechin-hydrate | Highest activity in stem calli.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_E8KgKzeGtqMB_ITFKQi9XM6VRspbau5-m5GZdsWGYiFiKj1XHNSJeJsOodfVyGgHvm0geO1V4V1kxQ9FSyrbZHgBU70TXTcVEUZOE7wNebYoZ9Eq-FED-JAZSliBlqsIt36qQCXVF2f-GRcZTpKZB0oQPkFdUwuQEBB00-ncIBN-aZgeYApihnLQvdVnxUjh1pL470fJF-XX9gG7vnwy8WvsXMt58U5b0YGfANtQeXbaQFUBTptmPY3qYamvOw%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0EQfBQXXEuSJcHw8ZuhajmUURfj_udPtOqdVU4lCcjaoHivfIbFpAaTUKZ9O8VoxRLVJamo_Ve6KY-YhOA5RCnaX-CLsboq6pjWt3KjYl0zXQoLjFTvbFmvMNSOJZmfaIlox-qbQk3ZzD69mI8TAtUwAQtiLOSwNc_RwHDoI1j2wAYrfeNs0qENM2R6hgUfaqsrKnsPsdyWIiakGX6fcaeAjcLUcPJgf-hkjSVpAl-pzC3kG0W_mhvNl6kXEkA922NXoW-G7t-y18BdEX-D7BmiMn)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmND0aNuoIhsaVthXJzECQBDn6tbLhMXorCyV6bX3P39lhMtolre5yeJE80k1DmMneqFvZWvaB-XNxE66Yv2NYhiE4I5zFiNi73daSPJwvHQrRyFKhQzAELipporIpdj5fJQQx9ZS4r9ZNfFS-IjrDuTOTagbwvlItwT9aNbhpNyWiuFH4E0KQY2JUIFIDpBnr4gaWlSQXh6vQJx_w7a_Z1e7q7t54Oz7pq6Fvp1AMsKKQ3nbFhrrjKWuJoG2kMzjcQdFbOrw%3D)] |

| Total Flavonoid Content | Catechin-hydrate | Increased in leaves and stem calli.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmND0aNuoIhsaVthXJzECQBDn6tbLhMXorCyV6bX3P39lhMtolre5yeJE80k1DmMneqFvZWvaB-XNxE66Yv2NYhiE4I5zFiNi73daSPJwvHQrRyFKhQzAELipporIpdj5fJQQx9ZS4r9ZNfFS-IjrDuTOTagbwvlItwT9aNbhpNyWiuFH4E0KQY2JUIFIDpBnr4gaWlSQXh6vQJx_w7a_Z1e7q7t54Oz7pq6Fvp1AMsKKQ3nbFhrrjKWuJoG2kMzjcQdFbOrw%3D)] |